molecular formula C16H17ClN4O B2661850 N-(5-chloro-2-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 1898557-98-6

N-(5-chloro-2-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Cat. No.: B2661850
CAS No.: 1898557-98-6
M. Wt: 316.79
InChI Key: DJQRKDXUXYXWEX-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both pyrimidine and pyrrolidine moieties in its structure suggests it may exhibit unique biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and 6-chloropyrimidine-4-carboxylic acid.

    Formation of Intermediate: The 5-chloro-2-methylaniline is reacted with 6-chloropyrimidine-4-carboxylic acid under basic conditions to form an intermediate amide.

    Cyclization: The intermediate undergoes cyclization in the presence of a base such as sodium hydride (NaH) to form the pyrimidine ring.

    Pyrrolidine Substitution: The final step involves the substitution of the chlorine atom on the pyrimidine ring with pyrrolidine under nucleophilic substitution conditions.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.

    Temperature Control: Precise temperature control to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Pyrrolidine in the presence of a base like NaH.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(5-chloro-2-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may act on specific molecular targets, offering new avenues for the treatment of diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring can bind to active sites, inhibiting or modulating the activity of these targets. The presence of the pyrrolidine moiety may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)-6-(morpholin-1-yl)pyrimidine-4-carboxamide
  • N-(5-chloro-2-methylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide
  • N-(5-chloro-2-methylphenyl)-6-(azepan-1-yl)pyrimidine-4-carboxamide

Uniqueness

Compared to similar compounds, N-(5-chloro-2-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide may exhibit unique biological activities due to the specific size and electronic properties of the pyrrolidine ring. This can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O/c1-11-4-5-12(17)8-13(11)20-16(22)14-9-15(19-10-18-14)21-6-2-3-7-21/h4-5,8-10H,2-3,6-7H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQRKDXUXYXWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NC=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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